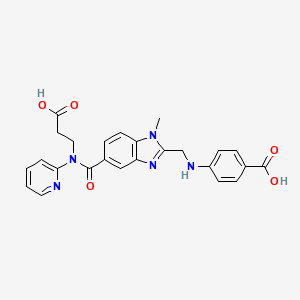
DBG-3D Diacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecular formula of DBG-3D Diacid is C25H23N5O5, and it has a molecular weight of 473.49 g/mol.
Méthodes De Préparation
The synthesis of DBG-3D Diacid involves several steps. One common method includes the reaction of 1-methyl-1H-benzo[d]imidazole with 2-carboxyethyl pyridine in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield this compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
DBG-3D Diacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amino or carboxyl groups are replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
DBG-3D Diacid has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the synthesis and quality control of Dabigatran.
Biology: It is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to understand its role as an impurity in pharmaceutical formulations and its potential impact on drug efficacy and safety.
Industry: It is used in the development and testing of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Mécanisme D'action
The mechanism of action of DBG-3D Diacid is closely related to its structure. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the context in which this compound is studied, such as its role as an impurity in Dabigatran.
Comparaison Avec Des Composés Similaires
DBG-3D Diacid can be compared with other similar compounds, such as:
Dabigatran: The parent compound from which this compound is derived. Dabigatran is an anticoagulant used to prevent blood clots.
Other Diacids: Compounds like succinic acid, glutaric acid, and adipic acid, which also contain two carboxyl groups but differ in their structure and applications .
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other diacids.
Propriétés
Formule moléculaire |
C25H23N5O5 |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
4-[[5-[2-carboxyethyl(pyridin-2-yl)carbamoyl]-1-methylbenzimidazol-2-yl]methylamino]benzoic acid |
InChI |
InChI=1S/C25H23N5O5/c1-29-20-10-7-17(24(33)30(13-11-23(31)32)21-4-2-3-12-26-21)14-19(20)28-22(29)15-27-18-8-5-16(6-9-18)25(34)35/h2-10,12,14,27H,11,13,15H2,1H3,(H,31,32)(H,34,35) |
Clé InChI |
AMYXAKOLZQXZBB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
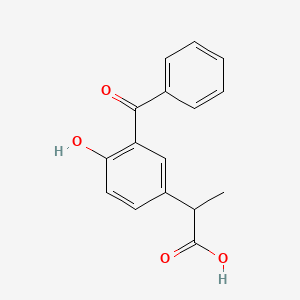
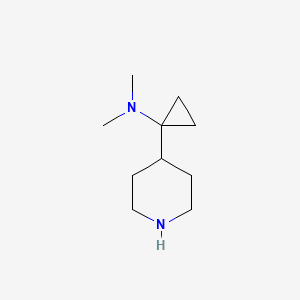

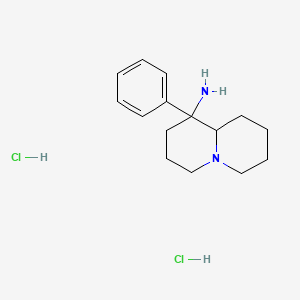
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)

![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
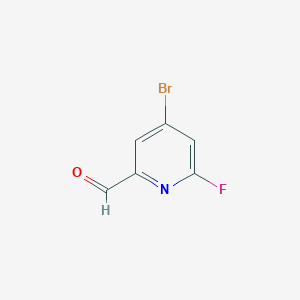
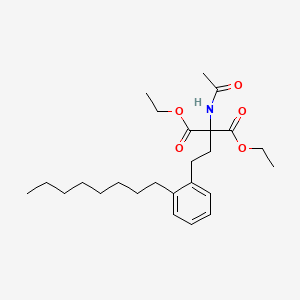
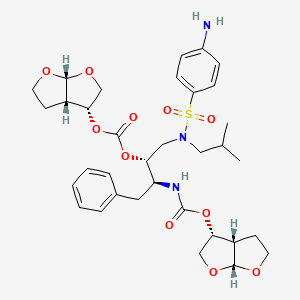
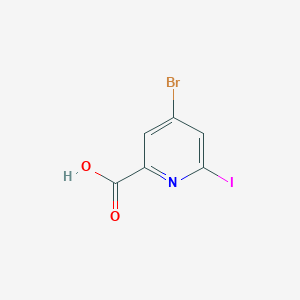
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
